molecular formula C17H13Cl2N3O3 B2704521 2-(2,4-dichlorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide CAS No. 1226449-75-7

2-(2,4-dichlorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B2704521
CAS No.: 1226449-75-7
M. Wt: 378.21
InChI Key: SREFZKYOVXFSLJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Coupling with Oxadiazole Derivative: The oxadiazole derivative, 3-methyl-1,2,4-oxadiazole-5-amine, is synthesized separately through a cyclization reaction involving appropriate precursors.

    Amide Bond Formation: The final step involves coupling the dichlorophenoxy intermediate with the oxadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features but lacking the oxadiazole ring.

    N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide: A compound with the oxadiazole ring but without the dichlorophenoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to the presence of both the dichlorophenoxy group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups may result in enhanced activity or selectivity in various applications compared to similar compounds.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a synthetic derivative that combines a dichlorophenoxy moiety with an oxadiazole structure. This combination suggests potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C23H20Cl2N2O3C_{23}H_{20}Cl_{2}N_{2}O_{3}, characterized by the following structural components:

  • Dichlorophenoxy group : Known for herbicidal properties.
  • Oxadiazole ring : Associated with various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is believed to involve the modulation of specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activities or alter signaling pathways, leading to therapeutic effects in inflammation and cancer.

Anti-inflammatory Activity

Research indicates that derivatives containing oxadiazole rings exhibit significant anti-inflammatory properties. In one study, compounds similar to the target compound were evaluated using the carrageenan-induced paw edema model. The results showed that certain derivatives had a notable reduction in inflammation at doses of 100 mg/kg body weight, particularly at 120 minutes post-administration .

CompoundAnti-inflammatory Activity (inhibition %)Time (min)
AB275%120
AB370%120
AB568%120
AB765%120

Anticancer Activity

Compounds containing oxadiazole moieties have also been investigated for their anticancer properties. A study demonstrated that various synthesized oxadiazole derivatives exhibited cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of electron-donating groups significantly enhanced cytotoxicity .

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat (Bcl-2)
Compound B1.98 ± 1.22A-431

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various oxadiazole derivatives reported that the introduction of the dichlorophenoxy group into the structure significantly increased the biological activity of these compounds. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structural integrity and potential for further biological testing .

Case Study 2: Molecular Docking Studies

In silico molecular docking studies revealed high binding affinities of synthesized oxadiazole derivatives towards cyclooxygenase enzymes (COX). The binding energies ranged from -3.45 to -5.21 kcal/mol, indicating strong interactions with COX-II, which is crucial in mediating inflammatory responses .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c1-10-20-17(25-22-10)11-2-5-13(6-3-11)21-16(23)9-24-15-7-4-12(18)8-14(15)19/h2-8H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREFZKYOVXFSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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